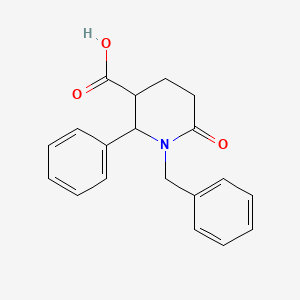

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Description

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol This compound is characterized by its piperidine ring structure, which is substituted with benzyl, phenyl, and carboxylic acid groups

Properties

IUPAC Name |

1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-17-12-11-16(19(22)23)18(15-9-5-2-6-10-15)20(17)13-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFLMULEFDZLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves several steps and specific reaction conditions. One common synthetic route includes the reaction between glutaric anhydride and N-benzylidenebenzylamine, followed by further transformations to yield the desired piperidine derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form aromatic aldehydes and alcohols.

Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups are replaced by other substituents. Common reagents include halides or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is utilized in the synthesis of piperidinones that incorporate amino acid moieties. These derivatives have potential as substance P antagonists, which are significant in pain management and neurobiology.

Biology

The compound plays a role in the study of oxidative cleavage of benzylic ethers. This process is crucial for producing aromatic aldehydes and alcohols, which are valuable in organic synthesis.

Medicine

There is growing interest in the pharmaceutical activities of this compound. It is anticipated to contribute to the development of substituted piperidin-2-ones, which may possess therapeutic effects against various diseases.

Case Study 1: Synthesis and Biological Evaluation

In one study, researchers synthesized various derivatives of this compound to evaluate their anti-inflammatory properties. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects against small-cell lung cancer (SCLC) cell lines, with IC50 values indicating effective apoptosis induction via reactive oxygen species (ROS) generation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H196 | 15 | Induction of apoptosis via ROS |

| NCI-H889 | 30 | Cell cycle arrest in S phase |

These findings highlight the compound's potential as a therapeutic agent against resistant cancer types.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of potential substance P antagonists, the compound interacts with receptors involved in pain and inflammation pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

- 1-Cyclohexyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

- 2-(4-Phenylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

- 1-Isopropyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications

Biological Activity

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a benzyl group at the nitrogen position and an oxo group at the sixth carbon, alongside a carboxylic acid group at the third carbon. Its molecular formula is , with a molecular weight of approximately 285.31 g/mol. The presence of both the oxo and carboxylic acid functionalities is crucial for its biological interactions.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The following table summarizes key findings related to its biological activity:

Case Studies

Several studies have evaluated the pharmacological properties of this compound:

- Cytotoxicity Study : An MTT assay was performed on RPMI 8226 cells to assess cell viability. The compound exhibited an IC50 value ranging from 61 to 170 µM over different time points (24, 48, and 72 hours). Notably, it induced significant cell death at concentrations as low as 100 µM, indicating strong antiproliferative properties .

- Proteasome Inhibition : The compound was tested for its ability to inhibit proteasome activity in RPMI 8226 cells. Results indicated that it effectively inhibited proteasome function, which is critical for cancer treatment strategies targeting protein degradation pathways .

- Comparative Analysis : In a comparative study with other piperidine derivatives, this compound showed superior binding affinity and efficacy against certain biological targets compared to structurally similar compounds .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Starting Materials : Common precursors include benzylamine and appropriate carboxylic acids.

- Reactions : Key reactions often involve the formation of the piperidine ring followed by oxidation and carboxylation steps.

- Yield Optimization : Recent studies have focused on optimizing reaction conditions to enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis of structurally similar piperidine derivatives often involves multi-step reactions, including condensation, cyclization, and carboxylation. For example, thioester and amide derivatives of benzopyran-3-carboxylic acid analogs are synthesized via coupling reactions using activated esters or carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres . To optimize yields:

- Use anhydrous solvents (e.g., DMF or THF) and controlled temperature (0–25°C).

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, gradient elution).

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | DMF, 80°C, 12h | 65–70 | ≥95% |

| Carboxylation | ClCO₂R, Et₃N, 0°C | 50–55 | ≥90% |

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in NOESY or COSY experiments can resolve axial/equatorial conformations in piperidine rings .

- X-ray Crystallography : Determine absolute configuration for chiral centers (e.g., (3S,4R) configurations in analogs) .

- HPLC-MS : Verify molecular weight and purity using reverse-phase C18 columns and ESI-MS .

Q. What are the stability and storage conditions for this compound under laboratory settings?

- Methodological Answer :

- Stability : Piperidine derivatives are sensitive to moisture and oxidation. Store under argon at –20°C in amber vials .

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the oxo group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (10–15 min) and consult an ophthalmologist .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the benzyl and phenyl groups in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and assay against target enzymes .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and steric effects of substituents .

Q. How should researchers address contradictions in stability data across different experimental conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer vs. acidic/basic media) .

- Advanced Analytics : Employ LC-QTOF-MS to identify trace degradants and assign degradation pathways .

Q. What factorial design approaches optimize reaction conditions for scaling up synthesis?

- Methodological Answer :

- 2³ Factorial Design : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, a study on pyridazinecarboxylic acid derivatives optimized yields by adjusting ethanol/water ratios .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) using software like Design-Expert® .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reaction Pathway Prediction : Use ICReDD’s quantum chemical calculations (e.g., GRRM17) to simulate transition states and intermediates .

- Machine Learning : Train models on existing piperidine reaction datasets to predict regioselectivity in carboxylation steps .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .

Data Contradiction Analysis Example

Issue : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.